molecular formula C6H14ClNO2 B2741106 3-(Propylamino)propanoic acid hydrochloride CAS No. 1353504-36-5

3-(Propylamino)propanoic acid hydrochloride

Cat. No.: B2741106
CAS No.: 1353504-36-5
M. Wt: 167.63
InChI Key: LVVKNEDJMCJPQE-UHFFFAOYSA-N
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Description

3-(Propylamino)propanoic acid hydrochloride is a β-amino acid derivative where a propylamino group (-NHCH₂CH₂CH₃) is attached to the β-carbon (C2) of propanoic acid, forming a hydrochloride salt.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(propylamino)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-4-7-5-3-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVKNEDJMCJPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 3-(Propylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Differences

  • Smaller groups (e.g., dimethyl in ) improve water solubility. Acidity (pKa): Electron-withdrawing groups (e.g., methoxy in ) lower the pKa of the carboxylic acid, affecting ionization and bioavailability. Stereochemistry: Branched chains (e.g., 2-methyl in ) introduce steric hindrance, influencing receptor binding.

Pharmacological Relevance

  • Drug Design: Compounds like 3-[ethyl(methyl)amino]propanoic acid hydrochloride () are studied for interactions with viral proteases (e.g., SARS-CoV-2 PLpro in ).
  • Synthetic Intermediates: Derivatives such as articaine acid hydrochloride () are used in local anesthetics, highlighting the role of β-amino acids in medicinal chemistry.

Biological Activity

3-(Propylamino)propanoic acid hydrochloride is a beta-amino acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its propanoic acid backbone and propylamino group, exhibits various interactions with biological systems, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H15ClN2O2C_7H_{15}ClN_2O_2. Its structure includes:

  • Amino Group : Contributes to its basicity and ability to form hydrogen bonds.
  • Carboxylic Acid Group : Involved in acid-base reactions, influencing reactivity.
  • Hydrochloride Salt Form : Enhances solubility and stability in aqueous environments.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The amino group can engage in hydrogen bonding, while the carboxylic group can participate in various biochemical reactions. This interaction may influence cellular processes such as:

  • Signal Transduction : Modulating pathways that affect cell communication.
  • Metabolic Processes : Participating in metabolic pathways involving amino acids.
  • Gene Expression Regulation : Potentially affecting transcription factors and gene activity.

Antimicrobial Properties

Research indicates that derivatives of this compound may possess antimicrobial properties. For instance, studies have shown that similar compounds exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentration (MIC) values for these compounds range widely, indicating varying efficacy against different pathogens.

CompoundPathogenMIC (µg/mL)
This compoundMRSA1 - 8
This compoundVRE0.5 - 2
This compoundGram-negative bacteria8 - 64

These findings underscore the potential utility of this compound as a therapeutic agent against multidrug-resistant pathogens.

Neurological Implications

Additionally, there is emerging evidence suggesting that this compound may have applications in treating neurological disorders. Its structural similarity to natural amino acids positions it as a candidate for further exploration in neuroprotective strategies.

Case Studies

  • Antimicrobial Activity Study :
    A study investigated the antimicrobial efficacy of various derivatives of propanoic acid compounds. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the propylamino group could enhance biological activity.
  • Neuroprotective Research :
    Another case study focused on the compound's effects on neuronal cells under oxidative stress conditions. Preliminary results indicated that the compound could mitigate oxidative damage, supporting its potential role in neuroprotection.

Q & A

Q. What are the recommended methods for synthesizing 3-(Propylamino)propanoic acid hydrochloride, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves the condensation of propylamine with a propanoic acid derivative, followed by hydrochloric acid salt formation. Key variables include:

  • Temperature: Elevated temperatures (60–80°C) enhance reaction rates but may increase side products.
  • Catalysts: Use of coupling agents like EDC/HOBt improves amide bond formation efficiency .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
    Optimization Strategy:
  • Conduct fractional factorial experiments to identify critical parameters.
  • Monitor reaction progress via TLC or in situ IR spectroscopy.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm structural integrity (e.g., propylamino proton signals at δ 1.4–1.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 210–254 nm) quantify purity (>98% for pharmaceutical-grade batches) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]+^+ at m/z 168.61) .

Q. How should researchers select appropriate solvents for experimental studies involving this compound?

Methodological Answer:

  • Solubility Testing: Prioritize water, methanol, or DMSO due to the compound’s hydrochloride salt form.
  • Stability Considerations: Avoid prolonged exposure to basic solvents (e.g., aqueous NaOH) to prevent freebase formation .
  • Empirical Approach: Conduct solubility screens using the shake-flask method across a pH range (2–8) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during weighing and synthesis to minimize inhalation risks.
  • Spill Management: Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies can be employed to assess the thermal and hydrolytic stability of this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td_d) under nitrogen atmosphere .
  • Forced Degradation Studies: Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • Hydrolytic Stability: Test in buffered solutions (pH 1–9) to identify pH-dependent degradation pathways .

Q. How can researchers investigate the interaction mechanisms between this compound and biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (kon_{on}/koff_{off}) with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Docking: Use software like AutoDock Vina to predict binding poses in silico .

Q. How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved to confirm structural identity?

Methodological Answer:

  • Cross-Validation: Compare experimental NMR data with computational predictions (e.g., ACD/Labs NMR predictor) .
  • High-Resolution MS (HRMS): Confirm exact mass (<5 ppm error) to rule out isobaric interferences .
  • 2D NMR Techniques: Use HSQC and HMBC to resolve ambiguous proton-carbon correlations .

Q. What methodologies are recommended for identifying synthetic impurities in this compound?

Methodological Answer:

  • LC-MS/MS: Detect trace impurities (e.g., unreacted propylamine) with MRM transitions .
  • Spiking Experiments: Co-inject suspected impurities (e.g., 3-(methylamino)propanoic acid) to confirm retention times .
  • ICH Guidelines: Follow Q3A(R2) limits for reporting impurities (>0.1% for APIs) .

Q. How can in vitro assays be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Cell-Based Assays: Use HEK-293 cells transfected with target receptors (e.g., GPCRs) and measure cAMP or calcium flux .
  • Negative Controls: Include inactive analogs (e.g., 3-(butylamino)propanoic acid) to assess specificity .
  • Dose-Response Curves: Fit data to a sigmoidal model (Hill equation) to calculate EC50_{50} values .

Q. What computational approaches predict the reactivity and physicochemical properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate ionization potential and electron affinity to predict redox behavior .
  • Molecular Dynamics (MD): Simulate solvation dynamics in explicit water models (e.g., TIP3P) .
  • ADMET Prediction: Use tools like SwissADME to estimate bioavailability and toxicity .

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